5'-Dehydroadenosine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3110-98-3 |
|---|---|
Molecular Formula |
C10H11N5O4 |
Molecular Weight |
265.23 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbaldehyde |
InChI |
InChI=1S/C10H11N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h1-4,6-7,10,17-18H,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
CWNMDMYGRVHXDR-KQYNXXCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C=O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C=O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C=O)O)O)N |
Synonyms |
adenosine-5'-carboxaldehyde |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Role and Mechanisms
5'-Dehydroadenosine is primarily involved in the metabolism of adenosine and its derivatives. It serves as a substrate for S-adenosylhomocysteine hydrolase (SAHase), an enzyme critical in the regulation of adenosine levels in biological systems. The dissociation constants for SAHase with this compound are approximately 14 µM, indicating its affinity for this compound in enzymatic reactions .
Drug Repurposing
Recent studies have indicated that this compound can interact with various receptors involved in disease mechanisms. For instance, it has shown potential binding affinity (6.4 kcal/mol) to the I4L receptor, which is associated with ribonucleotide reductase, suggesting its utility in antiviral drug development against pathogens like monkeypox . This highlights the compound's potential in drug repurposing strategies, where existing drugs are evaluated for new therapeutic uses.
Cancer Research
In cancer biology, this compound has been investigated for its effects on tumor growth and cell signaling pathways. Its role as a signaling molecule may influence cancer cell proliferation and survival, making it a candidate for further exploration in anticancer therapies .
Molecular Imaging and Diagnostics
This compound's biochemical properties allow it to be utilized in molecular imaging techniques. For example, modifications of this compound can enhance the contrast in magnetic resonance imaging (MRI), aiding in the identification of cancer biomarkers . This application is particularly relevant in developing non-invasive diagnostic tools.
Case Study: Antiviral Properties
A study focused on the antiviral properties of this compound revealed its potential to inhibit viral replication through interaction with specific viral proteins. This was demonstrated through molecular docking studies that assessed binding affinities to viral receptors . Such findings underscore its relevance in developing antiviral therapies.
Case Study: Cancer Cell Line Studies
Research involving various cancer cell lines has shown that this compound can modulate key signaling pathways involved in tumor progression. For instance, it has been observed to affect pathways related to angiogenesis and apoptosis, providing insights into its mechanisms of action against cancer cells .
Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Biochemical Mechanisms | Substrate for S-adenosylhomocysteine hydrolase; regulates adenosine metabolism | Fundamental understanding of metabolic pathways |
| Drug Repurposing | Binding to I4L receptor; potential use against monkeypox | New therapeutic avenues for existing drugs |
| Cancer Research | Influences tumor growth and cell signaling pathways | Development of anticancer therapies |
| Molecular Imaging | Enhances MRI contrast; aids in identifying cancer biomarkers | Improved diagnostic capabilities |
Comparison with Similar Compounds
Comparison with Structural Analogs
4',5'-Dehydroadenosine
- Structure : Shares the 4',5'-dehydro ribose motif but lacks additional modifications.
- Enzymatic Behavior: Oxidized by S-adenosylhomocysteinase to form adenosine or AdoHcy in the presence of L-homocysteine .
Dehydrosinefungin V
- Structure: Combines 4',this compound with ornithylvaline .
- Activity: Exhibits moderate antitrypanosomal activity (IC₅₀ = 0.15 µg/mL) against Trypanosoma spp., attributed to the synergistic effect of the dehydroadenosine and peptide moieties .
- Application: Explored for neglected tropical diseases, contrasting with this compound’s antiviral focus .
5'-Deoxyadenosine Derivatives
- 4',5'-Didehydro-5'-deoxyadenosine: Features a 5'-deoxyribose and a 4',5' double bond. Used in cancer and autoimmune research due to its biomolecular stability .
- 5'-Deoxy-5'-methylthioadenosine (MTA): Contains a methylthio group at the 5' position. Critical in polyamine metabolism and studied for anticancer and anti-inflammatory applications .
Table 1: Structural and Functional Comparison
Comparison with Functional Analogs
Fludarabine
Zidovudine
- Application : Antiretroviral agent targeting viral DNA synthesis.
- Limitations: Higher hepatotoxicity and lower bioavailability compared to this compound .
Key Research Findings
- Antiviral Efficacy: this compound stabilizes I4L and L2R proteins (RMSD <1.0 Å) and reduces solvent-accessible surface area (SASA), suggesting tight binding .
- Synthetic Analogs: Modifications like sulfation (e.g., 5'-[(2-aminooxyethyl)methylamino]-5'-deoxyadenosine sulfate) improve solubility and target affinity .
Q & A
Q. How can researchers ensure compliance with ethical guidelines when using this compound in human cell-based studies?
- Methodological Answer : Obtain IRB approval for primary cell use (e.g., PBMCs), disclose all funding sources, and adhere to Nagoya Protocol for genetic resources. For gene-editing studies (e.g., CRISPR-Cas9), include off-target analysis via GUIDE-seq or CIRCLE-seq. Publish negative results to avoid publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
